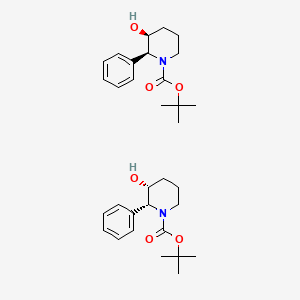
tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-hidroxi-2-fenilpiperidin-1-carboxilato de tert-butilo y (2R,3R)-3-hidroxi-2-fenilpiperidin-1-carboxilato de tert-butilo son estereoisómeros de un derivado de piperidina. Estos compuestos se caracterizan por la presencia de un grupo éster de tert-butilo, un grupo hidroxilo y un grupo fenilo unido a un anillo de piperidina. La estereoquímica en las posiciones 2 y 3 del anillo de piperidina diferencia a estos dos compuestos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de estos compuestos generalmente implica los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante varios métodos, incluida la aminación reductiva de 1,5-dicetonas o la ciclación de aminoalcoholes.
Introducción del grupo hidroxilo: El grupo hidroxilo en la posición 3 se puede introducir mediante reducción asimétrica de un precursor de cetona utilizando catalizadores o reactivos quirales.
Unión del grupo fenilo: El grupo fenilo en la posición 2 se puede introducir mediante reacciones de sustitución nucleófila.
Esterificación: El grupo éster de tert-butilo se puede introducir mediante reacciones de esterificación utilizando alcohol tert-butílico y agentes activadores apropiados.
Métodos de producción industrial
La producción industrial de estos compuestos puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en el alto rendimiento, la pureza y la rentabilidad. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para escalar la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Estos compuestos pueden sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, para formar cetonas.
Reducción: Las reacciones de reducción pueden convertir la cetona nuevamente al grupo hidroxilo.
Sustitución: El grupo fenilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.
Hidrólisis del éster: El grupo éster de tert-butilo se puede hidrolizar para formar el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como PCC (Clorocromato de piridinio) o KMnO4 (Permanganato de potasio).
Reducción: Los reactivos como NaBH4 (Borohidruro de sodio) o LiAlH4 (Hidruro de aluminio y litio) se utilizan comúnmente.
Sustitución: Se pueden utilizar reactivos como halógenos (por ejemplo, Br2) o compuestos organometálicos (por ejemplo, reactivos de Grignard).
Hidrólisis del éster: Se pueden utilizar condiciones ácidas o básicas (por ejemplo, HCl o NaOH) para la hidrólisis.
Productos principales
Oxidación: Formación de cetonas.
Reducción: Regeneración del grupo hidroxilo.
Sustitución: Formación de varios derivados sustituidos.
Hidrólisis del éster: Formación de ácidos carboxílicos.
Aplicaciones Científicas De Investigación
Estos compuestos tienen una amplia gama de aplicaciones en la investigación científica:
Química: Se utilizan como intermediarios en la síntesis de moléculas más complejas y como bloques de construcción quirales en la síntesis asimétrica.
Biología: Se estudian por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Se investigan por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utilizan en la producción de productos químicos finos y como precursores para la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de estos compuestos depende de sus aplicaciones específicas. En los sistemas biológicos, pueden interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Los grupos hidroxilo y fenilo juegan un papel crucial en estas interacciones, influyendo en la afinidad de unión y la especificidad.
Comparación Con Compuestos Similares
Compuestos similares
- (2S,3S)-3-hidroxi-2-metilpiperidin-1-carboxilato de tert-butilo
- (2R,3R)-3-hidroxi-2-metilpiperidin-1-carboxilato de tert-butilo
- (2S,3S)-3-hidroxi-2-etilpiperidin-1-carboxilato de tert-butilo
- (2R,3R)-3-hidroxi-2-etilpiperidin-1-carboxilato de tert-butilo
Singularidad
La combinación única del éster de tert-butilo, el hidroxilo y los grupos fenilo en estos compuestos proporciona propiedades químicas y biológicas distintas. La estereoquímica en las posiciones 2 y 3 se suma aún más a su singularidad, influyendo en su reactividad e interacciones con objetivos biológicos.
Propiedades
Fórmula molecular |
C32H46N2O6 |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h2*4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t2*13-,14-/m10/s1 |
Clave InChI |
WTVZQDFRRPBNAD-ATLWNKLRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


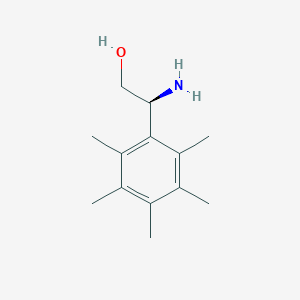
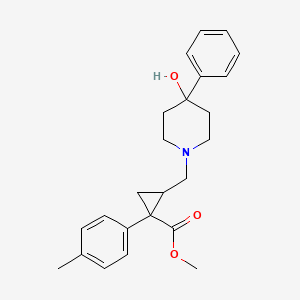

![2,3,4,5-tetradeuterio-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12296139.png)

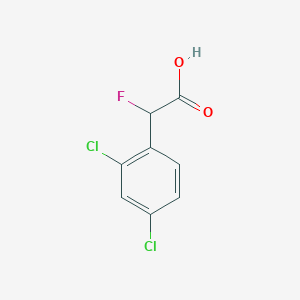
![5-[2-[[1-[[1-[[2-[[5-amino-1-[[3-hydroxy-1-[[1-[[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B12296156.png)
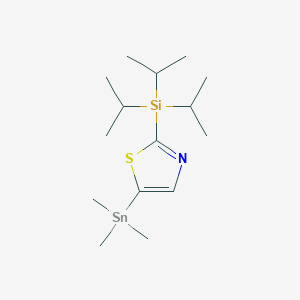
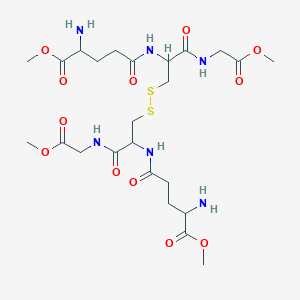
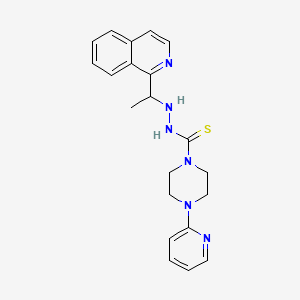
![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)
![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B12296191.png)
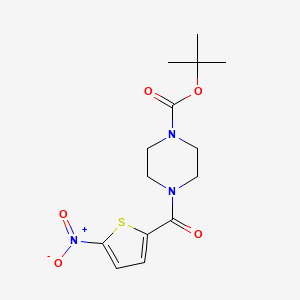
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)
